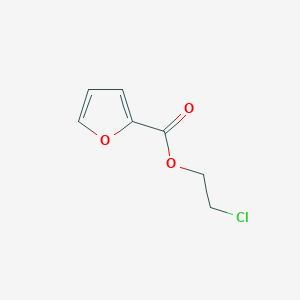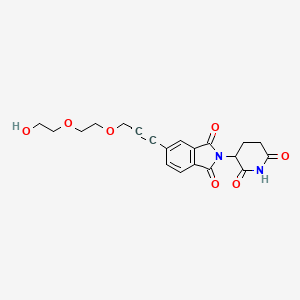![molecular formula C13H10 B14761164 1H-Cyclopenta[A]azulene CAS No. 248-11-3](/img/structure/B14761164.png)
1H-Cyclopenta[A]azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclopenta[A]azulene is a polycyclic aromatic hydrocarbon that consists of a fused five-membered ring and a seven-membered ring. This compound is known for its unique structural features and distinct electronic properties, which make it an interesting subject of study in various fields of chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[A]azulene can be synthesized through various methods. One common approach involves the cyclization of azulene derivatives. For instance, the reaction of azulene-2-carboxylic acid with acetylenes in the presence of catalysts and oxidants can lead to the formation of this compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which react with olefins, active methylenes, enamines, and silyl enol ethers to produce azulene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .
化学反応の分析
Types of Reactions: 1H-Cyclopenta[A]azulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in both electrophilic and nucleophilic reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield various hydrogenated derivatives .
科学的研究の応用
1H-Cyclopenta[A]azulene has a wide range of applications in scientific research:
作用機序
1H-Cyclopenta[A]azulene can be compared with other similar compounds, such as naphthalene and azulene. While naphthalene consists of two fused six-membered rings, azulene has a structure similar to this compound but with different electronic properties. The unique combination of a five-membered ring and a seven-membered ring in this compound sets it apart from these compounds and contributes to its distinct reactivity and applications .
類似化合物との比較
- Naphthalene
- Azulene
- Cyclopenta[b]naphthalene
特性
CAS番号 |
248-11-3 |
|---|---|
分子式 |
C13H10 |
分子量 |
166.22 g/mol |
IUPAC名 |
1H-cyclopenta[a]azulene |
InChI |
InChI=1S/C13H10/c1-2-5-10-9-11-6-4-8-13(11)12(10)7-3-1/h1-5,7-9H,6H2 |
InChIキー |
MOCUXCSNYDMJPJ-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C3C=CC=CC=C3C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




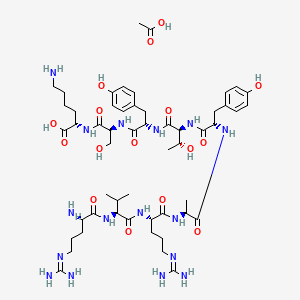
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
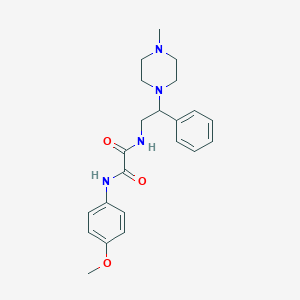
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
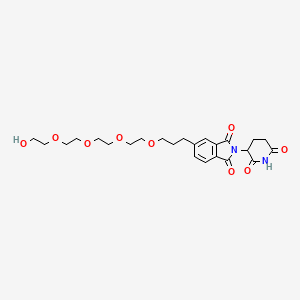
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
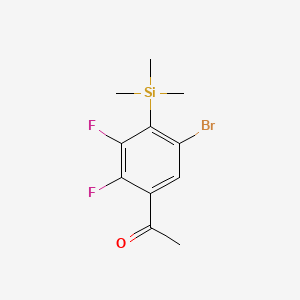
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
